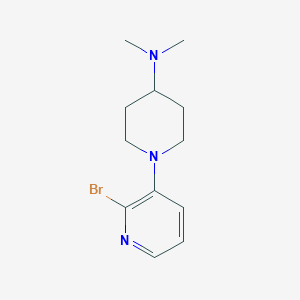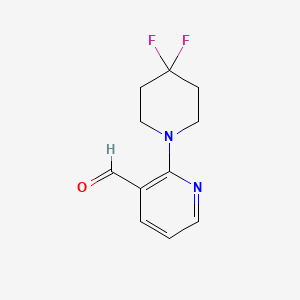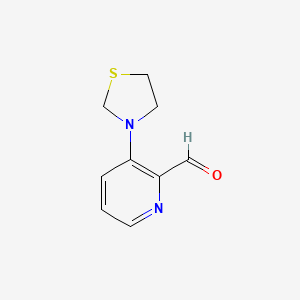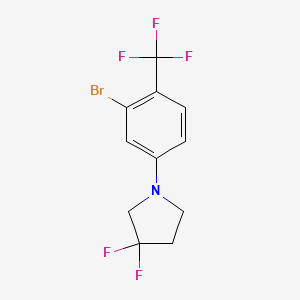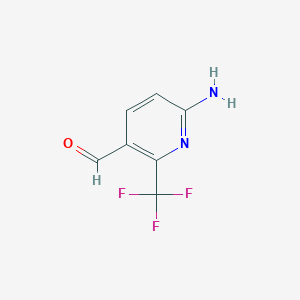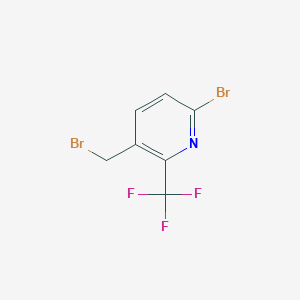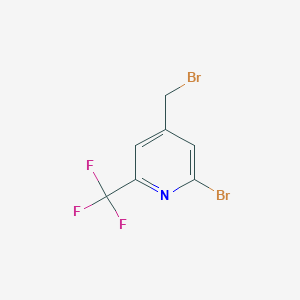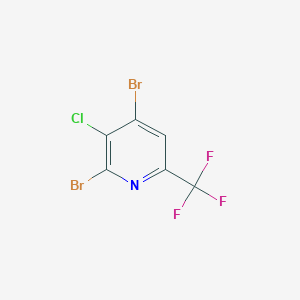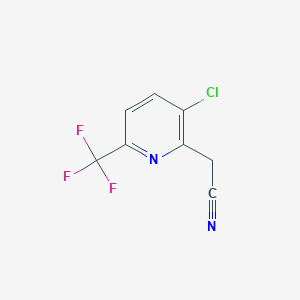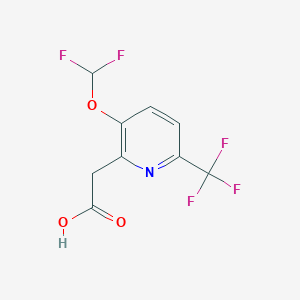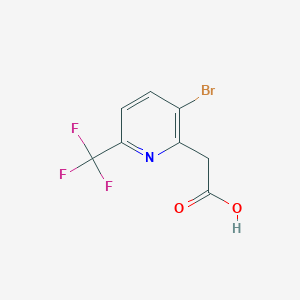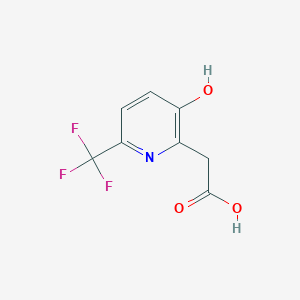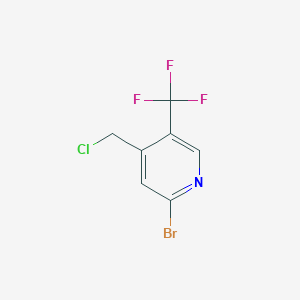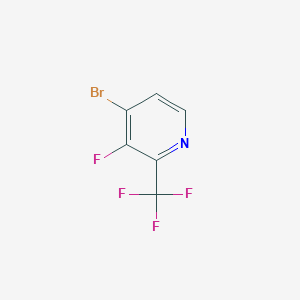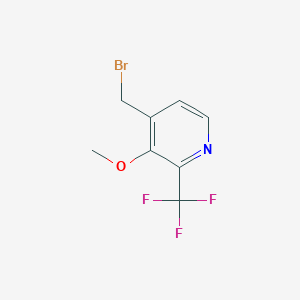
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>BrF<sub>3</sub>N , is a heterocyclic organic compound. It features a pyridine ring substituted with bromomethyl, methoxy, and trifluoromethyl groups. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, methylation, and trifluoromethylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluoromethyl group introduces electron-withdrawing properties, impacting the compound’s reactivity and stability.
Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine reveals the following key features:
- A pyridine ring with a bromomethyl group at position 4.
- A methoxy group (OCH<sub>3</sub>) at position 3.
- A trifluoromethyl group (CF<sub>3</sub>) at position 2.
Chemical Reactions Analysis
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, leading to the modification of the bromomethyl group.
- Base-Catalyzed Methylation : The methoxy group can be further functionalized through base-catalyzed methylation reactions.
- Fluorination Reactions : The trifluoromethyl group’s reactivity allows for fluorination reactions, yielding derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies).
- Solubility : It exhibits solubility in organic solvents like dichloromethane, acetone, and ethyl acetate.
- Stability : The trifluoromethyl group enhances stability by reducing electron density on the pyridine ring.
Safety And Hazards
- Hazard Statements : It is classified as hazardous (H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage).
- Precautionary Measures : Handle with care, avoid skin and eye contact, and work in an inert atmosphere.
- Safety Data Sheet : Refer to the MSDS for detailed safety information.
Zukünftige Richtungen
Researchers should explore the compound’s pharmacological potential, evaluate its biological activity, and investigate its use as a building block for novel drug candidates. Additionally, further studies on its environmental impact and sustainable synthesis routes are warranted.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAPGFBETVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



